molecular formula C8H9BF2O3 B6330765 4-Ethoxy-3,5-difluorophenylboronic acid CAS No. 2096333-93-4

4-Ethoxy-3,5-difluorophenylboronic acid

Cat. No.: B6330765
CAS No.: 2096333-93-4
M. Wt: 201.97 g/mol
InChI Key: TXTPXECXPGXRDS-UHFFFAOYSA-N
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Description

4-Ethoxy-3,5-difluorophenylboronic acid is an organoboron compound that has gained attention in the field of organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions. This compound is characterized by the presence of an ethoxy group and two fluorine atoms on a phenyl ring, along with a boronic acid functional group. The unique combination of these substituents imparts distinct chemical properties, making it a valuable reagent in various chemical transformations.

Scientific Research Applications

4-Ethoxy-3,5-difluorophenylboronic acid has several applications in scientific research:

    Chemistry: It is widely used in the synthesis of complex organic molecules through cross-coupling reactions.

    Biology: The compound is used in the development of fluorescent probes and sensors for detecting biological molecules.

    Medicine: It serves as a building block in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients (APIs).

    Industry: The compound is employed in the production of advanced materials, including polymers and electronic components.

Mechanism of Action

Target of Action

4-Ethoxy-3,5-difluorophenylboronic acid is primarily used in the Suzuki–Miyaura cross-coupling reaction . This reaction is a type of palladium-catalyzed carbon–carbon bond-forming process . The primary targets of this compound are the carbon atoms in the molecules that it reacts with .

Mode of Action

The compound interacts with its targets through a process known as transmetalation . In this process, the boron atom in the compound transfers a formally nucleophilic organic group to a palladium atom . This results in the formation of a new carbon–carbon bond .

Biochemical Pathways

The Suzuki–Miyaura cross-coupling reaction involves several steps, including oxidative addition, transmetalation, and reductive elimination . The compound plays a crucial role in the transmetalation step, where it transfers an organic group to a palladium atom . This leads to the formation of a new carbon–carbon bond, which is a key step in the synthesis of various organic compounds .

Pharmacokinetics

It is known to be relatively stable and readily prepared, making it a valuable tool in organic synthesis .

Result of Action

The result of the compound’s action is the formation of a new carbon–carbon bond, which is a fundamental process in the synthesis of various organic compounds . For example, it has been used in the synthesis of fluorinated biaryl derivatives and in the catalytic protodeboronation of pinacol boronic esters .

Action Environment

The efficacy and stability of this compound can be influenced by various environmental factors. For instance, the Suzuki–Miyaura cross-coupling reaction is known to be exceptionally mild and functional group tolerant .

Safety and Hazards

4-Ethoxy-3,5-difluorophenylboronic acid is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It can cause skin and eye irritation, and may cause respiratory irritation if inhaled . It should be handled with care, using personal protective equipment .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Ethoxy-3,5-difluorophenylboronic acid typically involves the borylation of the corresponding aryl halide. One common method is the palladium-catalyzed borylation of 4-ethoxy-3,5-difluoroiodobenzene using bis(pinacolato)diboron (B2Pin2) as the boron source. The reaction is usually carried out in the presence of a base such as potassium acetate (KOAc) and a palladium catalyst like Pd(dppf)Cl2 in a solvent such as dimethylformamide (DMF) at elevated temperatures.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

4-Ethoxy-3,5-difluorophenylboronic acid undergoes various chemical reactions, including:

    Suzuki-Miyaura Cross-Coupling: This reaction involves the coupling of the boronic acid with aryl or vinyl halides in the presence of a palladium catalyst and a base. The reaction forms biaryl or substituted alkenes.

    Oxidation: The boronic acid group can be oxidized to form the corresponding phenol using oxidizing agents such as hydrogen peroxide (H2O2) or sodium perborate.

    Substitution: The ethoxy group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Suzuki-Miyaura Cross-Coupling: Pd(PPh3)4, K2CO3, toluene, water, and ethanol.

    Oxidation: H2O2, NaBO3, and acetic acid.

    Substitution: Nucleophiles such as amines, thiols, and alcohols.

Major Products

    Suzuki-Miyaura Cross-Coupling: Biaryl compounds.

    Oxidation: 4-Ethoxy-3,5-difluorophenol.

    Substitution: Various substituted phenyl derivatives.

Comparison with Similar Compounds

Similar Compounds

  • 3,4-Difluorophenylboronic acid
  • 3,5-Difluorophenylboronic acid
  • 4-Ethoxyphenylboronic acid

Comparison

4-Ethoxy-3,5-difluorophenylboronic acid is unique due to the presence of both ethoxy and difluoro substituents on the phenyl ring. This combination enhances its reactivity and selectivity in cross-coupling reactions compared to its analogs. The ethoxy group provides electron-donating properties, while the fluorine atoms impart electron-withdrawing effects, resulting in a balanced electronic environment that facilitates various chemical transformations.

Properties

IUPAC Name

(4-ethoxy-3,5-difluorophenyl)boronic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9BF2O3/c1-2-14-8-6(10)3-5(9(12)13)4-7(8)11/h3-4,12-13H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TXTPXECXPGXRDS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=C(C(=C1)F)OCC)F)(O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9BF2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.97 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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